molecular formula C9H11N3O2S B5583347 [(2-Phenoxyacetyl)amino]thiourea

[(2-Phenoxyacetyl)amino]thiourea

Cat. No.: B5583347
M. Wt: 225.27 g/mol
InChI Key: LCJZPHKZSTWNQU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2-Phenoxyacetyl)amino]thiourea typically involves the reaction of phenoxyacetic acid with thiourea in the presence of a suitable condensing agent. One common method involves the use of carbodiimides as condensing agents to facilitate the formation of the amide bond between phenoxyacetic acid and thiourea . The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide under mild conditions.

Industrial Production Methods

Industrial production of thiourea derivatives often involves the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The process may include steps such as crystallization, filtration, and recrystallization to obtain the final product in a pure form .

Chemical Reactions Analysis

Types of Reactions

[(2-Phenoxyacetyl)amino]thiourea undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Amines, alcohols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted thiourea derivatives

Comparison with Similar Compounds

[(2-Phenoxyacetyl)amino]thiourea can be compared with other thiourea derivatives such as:

  • 1-(2-Aminoethyl)thiourea
  • N,N’-(Iminodiethane-2,1-diyl)bis(thiourea)
  • 1-[1-Methyl-2-(phenylamino)ethyl]thiourea

These compounds share similar structural features but differ in their biological activities and applications. This compound is unique due to its specific interaction with molecular targets such as MK-2 enzyme, making it a promising candidate for anticancer therapy .

Properties

IUPAC Name

[(2-phenoxyacetyl)amino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O2S/c10-9(15)12-11-8(13)6-14-7-4-2-1-3-5-7/h1-5H,6H2,(H,11,13)(H3,10,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCJZPHKZSTWNQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NNC(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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